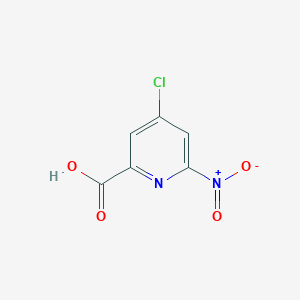

4-Chloro-6-nitropicolinic acid

Description

4-Chloro-6-nitropicolinic acid is a heterocyclic compound derived from pyridine, featuring a carboxylic acid group at position 2, a chlorine substituent at position 4, and a nitro group at position 6.

Properties

Molecular Formula |

C6H3ClN2O4 |

|---|---|

Molecular Weight |

202.55 g/mol |

IUPAC Name |

4-chloro-6-nitropyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H3ClN2O4/c7-3-1-4(6(10)11)8-5(2-3)9(12)13/h1-2H,(H,10,11) |

InChI Key |

ZSCYJDMXFRUNJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-nitropicolinic acid typically involves nitration and chlorination reactions. One common method is the nitration of picolinic acid followed by chlorination. The nitration is usually carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In industrial settings, the production of 4-Chloro-6-nitropicolinic acid may involve large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 6 undergoes catalytic hydrogenation to form 4-chloro-6-aminopicolinic acid.

-

Conditions : H₂ (60 psi), Pd/C catalyst, acetic acid/acetic anhydride mixture, room temperature, 48 hours .

-

Mechanism : Heterogeneous catalysis facilitates nitro-to-amine conversion via intermediate hydroxylamine species.

Chloro Substitution Reactions

The chloro group at position 4 participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the nitro group.

-

Iodination : Treatment with HI (57%) and hypophosphorous acid (H₃PO₂) at 85–107°C replaces chlorine with iodine, yielding 4-iodo-6-nitropicolinic acid .

-

Hydrolysis : Under basic conditions (e.g., NaOH/H₂O), the chloro group converts to hydroxyl, forming 4-hydroxy-6-nitropicolinic acid, though this reaction requires optimization for regioselectivity .

Esterification

The carboxylic acid forms esters under acidic conditions.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 85% |

Amide Formation

Coupling with amines via activated intermediates (e.g., acyl chlorides) enables amide synthesis. While not directly reported, analogous protocols suggest using SOCl₂ to generate the acyl chloride, followed by amine addition .

Sonogashira Coupling

The chloro group participates in palladium-catalyzed couplings.

-

Protocol : 4-Chloro-6-nitropicolinic acid methyl ester reacts with terminal alkynes (e.g., 4-ethynylaniline) using (Ph₃P)₂PdCl₂ and CuI in ammonia-saturated ethanol .

-

Product : 4-(4-Aminophenylethynyl)-6-nitropicolinic acid, expanding π-conjugation for pharmaceutical applications .

Decarboxylation

Thermal or radical-induced decarboxylation removes the carboxylic acid group.

-

Conditions : Heating above 200°C in dipolar aprotic solvents (e.g., DMF) or via radical initiators (e.g., AIBN) .

-

Product : 4-Chloro-3-nitropyridine, a precursor for agrochemicals .

Diazotization and Subsequent Reactions

After nitro reduction to an amine, diazotization enables diverse transformations:

-

Diazonium Salt Formation : Treatment with NaNO₂/HCl at 0–5°C generates a diazonium intermediate .

-

Applications :

Crystal and Electronic Effects

The nitro and chloro groups create steric and electronic effects influencing reactivity:

-

Crystal Packing : Nitro groups induce planarity in the aromatic ring, enhancing π-stacking interactions .

-

Electrophilic Substitution : The nitro group deactivates the ring, directing incoming electrophiles to meta/para positions relative to existing substituents .

Kinetic Considerations

Reaction optimization studies highlight:

Scientific Research Applications

4-Chloro-6-nitropicolinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-nitropicolinic acid involves its interaction with specific molecular targets. The nitro group and chlorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Chloro-6-nitropicolinic acid with structurally related picolinic and nicotinic acid derivatives, focusing on substituent positions, functional groups, and inferred properties based on available data.

Substituent Position and Functional Group Analysis

Table 1: Key Structural Comparisons

*Similarity scores (0–1 scale) are algorithmically derived from structural overlap .

Key Observations:

Substituent Effects on Reactivity: The nitro group (-NO₂) is a strong electron-withdrawing group, which increases acidity of the carboxylic acid and stabilizes intermediates in substitution reactions. For example, 6-Chloro-3-nitropicolinic acid (Similarity: 0.92) likely exhibits higher acidity compared to methyl-substituted analogs like 4-Chloro-5-methylpicolinic acid . Halogen positioning (e.g., Cl at position 4 vs. 6) alters steric and electronic environments.

Solubility and Stability: Hydroxyl groups (e.g., 4-Chloro-6-hydroxynicotinic acid) enhance solubility in polar solvents but may reduce thermal stability compared to nitro-substituted derivatives .

Synthetic Considerations :

Research Implications and Gaps

- Pharmaceutical Potential: Nitro and halogen groups are common in antimicrobial and herbicide agents. For instance, 6-Chloro-3-nitropicolinic acid’s similarity (0.92) suggests possible herbicidal activity akin to clopyralid .

- Material Science : Electron-withdrawing substituents may enhance coordination properties in metal-organic frameworks (MOFs), as seen in related isophthalic acid derivatives .

Q & A

Q. What are the standard experimental protocols for synthesizing 4-Chloro-6-nitropicolinic acid, and how can variables like temperature and solvent polarity be optimized?

Synthesis typically involves nitration and chlorination of picolinic acid derivatives. Key variables include reaction temperature (optimized between 60–80°C to avoid side reactions) and solvent selection (polar aprotic solvents like DMF enhance nitro-group stability). Controls should include monitoring reaction progress via TLC or HPLC to isolate intermediates. A fractional factorial design can systematically test variable interactions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 4-Chloro-6-nitropicolinic acid purity and structural integrity?

- NMR : Use H and C NMR to confirm substitution patterns (e.g., chloro at C4, nitro at C6).

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98% ideal).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHClNO; theoretical MW 202.55 g/mol). Cross-reference with IR for functional groups (e.g., nitro stretch ~1520 cm) .

Q. What safety protocols are critical when handling 4-Chloro-6-nitropicolinic acid in laboratory settings?

- PPE : Non-permeable gloves (nitrile), safety goggles, and lab coats.

- Ventilation : Use fume hoods to prevent inhalation of fine particulates.

- Storage : Keep in airtight containers away from oxidizers (risk of exothermic decomposition).

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 4-Chloro-6-nitropicolinic acid under varying pH conditions?

Conflicting data (e.g., stability in acidic vs. alkaline media) may arise from differences in experimental design. Apply a longitudinal analysis framework:

- Replicate Studies : Use standardized buffers (e.g., pH 2–12) and control ionic strength.

- Mechanistic Probes : Track nitro-group reduction kinetics via cyclic voltammetry.

- Meta-Analysis : Compare activation energies (E) across studies to identify outliers .

Q. What methodologies are effective for studying the compound’s stability in long-term storage or under thermal stress?

Q. How can computational modeling predict the regioselectivity of 4-Chloro-6-nitropicolinic acid in nucleophilic substitution reactions?

- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G* level to model transition states.

- Frontier Molecular Orbital (FMO) Analysis : Identify electron-deficient sites (C4 chloro vs. C6 nitro) for reactivity prediction.

- Benchmarking : Validate against experimental kinetic data (e.g., SNAr rates with amines) .

Q. What strategies address conflicting interpretations of the compound’s environmental persistence in ecotoxicology studies?

- Standardized Bioassays : Use OECD Test Guideline 301 for aerobic biodegradation.

- Isotopic Tracing : C-labeled compound to track mineralization rates.

- Confounder Analysis : Control for soil organic matter content and microbial diversity .

Methodological Frameworks

Q. How should researchers design studies to evaluate the compound’s role as a synthetic intermediate in heterocyclic chemistry?

- PICO Framework :

- Population : Reaction systems (e.g., Suzuki coupling).

- Intervention : Varying catalyst (Pd/C vs. Pd(OAc)).

- Comparison : Yield and selectivity vs. other picolinic acid derivatives.

- Outcome : Optimized reaction conditions (e.g., 80°C, 12h).

- FINER Criteria : Ensure feasibility (lab resources), novelty (unexplored catalyst systems), and relevance (pharmaceutical intermediates) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Probit Analysis : Fit sigmoidal curves to mortality data (LC determination).

- ANCOVA : Adjust for covariates like organism size or metabolic rate.

- Bootstrap Resampling : Estimate confidence intervals for EC values .

Data Presentation Example

| Parameter | Optimal Range | Analytical Method | Reference |

|---|---|---|---|

| Synthesis Yield | 70–85% | Gravimetric Analysis | |

| Thermal Stability | Stable ≤100°C | TGA/DSC | |

| Aqueous Solubility | 2.1 mg/mL (pH 7) | Shake-Flask Method |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.